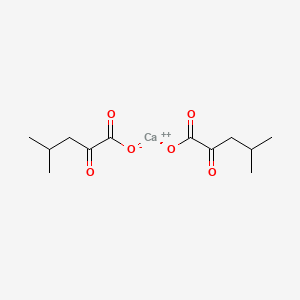

Calcium 4-methyl-2-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;4-methyl-2-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZNGJIBHXYVNW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Research

Established Laboratory Synthesis Protocols

The most direct and widely utilized methods for synthesizing Calcium 4-methyl-2-oxopentanoate in a laboratory setting involve the reaction of its corresponding acid with a suitable calcium source.

The primary and most straightforward route to synthesizing this compound is through a direct acid-base neutralization reaction. This process begins with 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), which is the α-keto analog of leucine (B10760876). wikipedia.org

The reaction is typically performed in an aqueous medium. A solution or slurry of a calcium source, most commonly calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃), is gradually added to an aqueous solution of 4-methyl-2-oxopentanoic acid. An alternative approach involves first reacting the α-ketocarboxylic acid with an amine, such as triethylamine, in a solvent like methanol (B129727) to form a soluble amine salt. This intermediate salt is then treated with a calcium ion source, for example, a solution of calcium chloride in methanol. This causes the desired this compound to precipitate, as it is substantially insoluble in the reaction medium. google.com

To ensure high yield and purity, the reaction conditions must be carefully controlled. Key parameters include pH, temperature, and subsequent purification steps.

pH Control: The pH of the reaction mixture is a critical factor, generally maintained in a slightly alkaline range of 8 to 9. This controlled pH facilitates the complete neutralization of the acid and promotes the precipitation of the calcium salt.

Temperature Management: The reaction is typically conducted under mild temperature conditions, usually between 20-30°C. Maintaining this temperature range is important to prevent the potential thermal degradation of the keto acid, which could lead to impurities and a lower yield.

Purification for High-Grade Material: Following the initial synthesis, purification is essential to achieve research-grade purity. Recrystallization is the primary technique used. The crude product is often dissolved in a primary solvent, such as water, and then a second organic solvent, like ethanol, is added to induce crystallization. The precise ratio of the solvents is optimized to maximize both the purity and the yield of the final product. The purified crystals are then isolated, typically via vacuum filtration, and dried under controlled conditions to remove residual solvents. This process can consistently produce high-quality solids with yields reported to be between 80% and 95%. google.com

| Parameter | Optimal Range/Condition | Rationale |

| pH | 8 - 9 | Facilitates precipitation of the calcium salt. |

| Temperature | 20 - 30°C | Prevents thermal degradation of the keto acid. |

| Purification | Recrystallization (e.g., Water/Ethanol) | Removes impurities, maximizing final product purity. |

Advanced Synthetic Strategies

Beyond direct neutralization, more intricate synthetic routes have been developed, offering alternative pathways to this compound and related compounds.

More complex, multi-step synthetic procedures offer alternative, albeit often more costly and less direct, routes. For instance, synthetic strategies developed for analogous branched-chain keto acid salts can be adapted. One such method involves the reaction between a dialkyl oxalate (B1200264) and an aldehyde in the presence of an alcoholic sodium alkoxide solution, which is then followed by pH adjustments and salt formation.

Other reported synthetic routes include:

Starting from 4-methyl-2-pentanone, which undergoes oxidation and a subsequent salt-forming reaction to yield the final product. google.com

Beginning with 3-methylbutanoic acid, which is reacted with diethyl cyanophosphonate, followed by hydrolysis, oxidation, and salt formation. google.com

These methods highlight the versatility of organic synthesis in constructing branched-chain keto acid salts, though they are generally more complex than direct neutralization.

A specific multi-step synthesis for α-keto-leucine-calcium involves the use of glycolylurea (also known as hydantoin). google.com The process is initiated by a condensation reaction between isobutyraldehyde (B47883) and glycolylurea in the presence of an alkaline catalyst. google.com This reaction forms the intermediate 5-isobutylidene glycolylurea. In the subsequent step, this intermediate undergoes hydrolysis under strongly alkaline conditions to produce α-ketoisocaproic acid. The final step is the salification of the acid with a calcium source, such as calcium chloride, to yield this compound. google.com

Analytical Characterization Techniques for Research Purity and Structure

To ensure the identity, purity, and structural integrity of synthesized this compound, a combination of analytical techniques is employed. Research-grade material is typically confirmed to have a purity of ≥98.0%. vwr.com

| Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Used with UV detection, often at a wavelength of 210 nm, to quantify the compound and detect impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Provides detailed information about the carbon and proton environments within the molecule, confirming the correct chemical structure. tcichemicals.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Identifies key functional groups, such as the ketone and carboxylate moieties, by their characteristic absorption frequencies. |

| Chelometric Titration | Purity Analysis | A method used to determine the purity of the compound based on the calcium content. tcichemicals.com |

| UV Spectrophotometry | Quantification | Allows for the quantification of the compound using its absorbance maxima at approximately 245 nm in a methanol-water solvent system. |

| X-ray Diffraction (XRD) | Crystallinity and Structure | Determines the crystalline nature of the solid and can be used to define its specific hydrate (B1144303) structure. |

| Elemental Analysis | Stoichiometric Confirmation | Confirms the stoichiometric content of calcium and helps differentiate between anhydrous and hydrated forms. |

Analytical Characterization Techniques for Research Purity and Structure

Chromatographic Validation for Purity Assessment

Chromatographic methods are essential for verifying the purity of this compound by separating it from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose. The analysis is typically designed to detect and quantify the 4-methyl-2-oxopentanoate anion.

For research-grade material, purity levels are often expected to exceed 98%. tcichemicals.com Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, may also be utilized for more detailed purity profiling. ambeed.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Detection Method | UV Spectrophotometry | |

| Wavelength | 210 nm | |

| Analyte | 4-methyl-2-oxopentanoate anion |

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural confirmation, providing insight into the proton and carbon environments within the molecule. pharmaffiliates.com While specific spectral data for the calcium salt is proprietary, the expected shifts can be inferred from its parent acid, 4-methyl-2-oxopentanoic acid. The analysis confirms the presence and connectivity of the isobutyl group, the ketone, and the carboxylate function. tcichemicals.comfoodb.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups. The spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ketone group and characteristic bands for the carboxylate (COO⁻) group.

| Functional Group | Expected Vibrational Frequency (cm-1) | Reference |

|---|---|---|

| C=O (Ketone) Stretch | ~1700 cm-1 | |

| COO⁻ (Carboxylate) Asymmetric Stretch | 1610-1550 cm-1 | |

| COO⁻ (Carboxylate) Symmetric Stretch | 1420-1300 cm-1 |

Mass Spectrometry (MS) is employed to confirm the molecular weight of the 4-methyl-2-oxopentanoate anion. The mass spectrum of the parent acid, 4-methyl-2-oxovaleric acid, shows a molecular ion peak and characteristic fragmentation patterns that are indicative of the structure. nist.gov The analysis of the calcium salt would focus on identifying the anion at its corresponding mass-to-charge ratio (m/z). nih.gov

Key expected fragments for the 4-methyl-2-oxopentanoate structure are derived from the loss of the carboxyl group and cleavage within the isobutyl side chain. nist.govresearchgate.net

| Ion/Fragment | Description | Expected m/z | Reference |

|---|---|---|---|

| [C₆H₉O₃]⁻ | Anion of 4-methyl-2-oxopentanoate | 129.06 | nih.gov |

| [C₅H₉O]⁺ | Loss of COOH from parent acid | 85 | nist.gov |

| [C₄H₉]⁺ | Isobutyl cation fragment | 57 | nist.gov |

| [C₃H₅O]⁺ | McLafferty rearrangement fragment | 57 | nist.gov |

Quantitative Elemental Analysis for Stoichiometry Verification

Elemental analysis is performed to verify the stoichiometric composition of the compound, ensuring the correct ratio of carbon, hydrogen, and calcium is present. The anhydrous form of the compound has the molecular formula C₁₂H₁₈CaO₆. nih.gov

Titrimetric analysis , specifically chelatometric titration, is a common method to determine the purity of the salt, with results often exceeding 98.0%. tcichemicals.com For precise quantification of the calcium content, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be employed. The results of these analyses are compared against the theoretical values calculated from the molecular formula.

| Element | Symbol | Theoretical Percentage (%) (for C₁₂H₁₈CaO₆) | Reference |

|---|---|---|---|

| Carbon | C | 48.30% | nih.gov |

| Hydrogen | H | 6.08% | nih.gov |

| Calcium | Ca | 13.43% | nih.gov |

| Oxygen | O | 32.18% | nih.gov |

Central Role in Leucine Catabolism and Anabolism

The metabolism of leucine is a dynamic process involving both its breakdown for energy and its synthesis for building proteins. This compound, or more specifically its anion α-ketoisocaproate, is at the heart of this metabolic balancing act. caldic.com

Position as a Key Intermediate in Leucine Degradation

The breakdown of leucine begins with a reversible transamination reaction, where the amino group of leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and α-ketoisocaproate. wikipedia.orgnih.gov This initial step is catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.gov Subsequently, α-ketoisocaproate undergoes an irreversible oxidative decarboxylation, a critical rate-limiting step in leucine catabolism, to form isovaleryl-CoA. caldic.comwikipedia.org This reaction is carried out by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govwikipedia.org The resulting isovaleryl-CoA can then be further metabolized to produce acetyl-CoA and acetoacetate (B1235776), which are ketogenic compounds that can enter the citric acid cycle for energy production or be used in the synthesis of fatty acids and cholesterol. wikipedia.orgnih.gov

Precursor Functions in L-Leucine Biosynthesis

The reversible nature of the initial transamination step means that α-ketoisocaproate can also serve as a direct precursor for the synthesis of L-leucine. nih.govnih.gov By acquiring an amino group, typically from glutamate, α-ketoisocaproate can be converted back into leucine. This process is particularly important in tissues like skeletal muscle, which can synthesize leucine from its α-keto acid. caldic.comnih.gov This ability to be readily converted to leucine makes α-ketoisocaproate a valuable compound in research and clinical settings, for example, in studying protein synthesis and in nutritional therapies. nih.govnih.gov

Integration into Branched-Chain Amino Acid (BCAA) Metabolism

Interaction with the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The activity of the BCKDH complex is a major control point for BCAA catabolism. wikipedia.orgnih.gov This complex is regulated by a phosphorylation/dephosphorylation cycle, where a specific kinase (BCKDH kinase or BDK) inactivates the complex, and a phosphatase (BCKDH phosphatase or PPM1K) activates it. nih.govyoutube.com Notably, α-ketoisocaproate, the product of leucine transamination, is a potent inhibitor of BCKDH kinase. nih.govscience.gov By inhibiting the kinase, α-ketoisocaproate promotes the dephosphorylated, active state of the BCKDH complex, thereby stimulating the breakdown of all three BCAAs. nih.gov This feedback mechanism ensures that when BCAA levels are high, their catabolism is appropriately increased.

Contributions to Tricarboxylic Acid (TCA) Cycle Intermediates and Energy Production

The breakdown of α-ketoisocaproate ultimately leads to the production of acetyl-CoA. wikipedia.orgnih.gov Acetyl-CoA is a primary fuel for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. By entering the TCA cycle, acetyl-CoA is oxidized to produce NADH and FADH2, which are essential for generating ATP, the main energy currency of the cell, through oxidative phosphorylation. khanacademy.org While the catabolism of leucine itself is ketogenic, meaning it produces ketone bodies and acetyl-CoA, the products of isoleucine and valine breakdown can be converted to succinyl-CoA, a direct intermediate of the TCA cycle, making them glucogenic. youtube.com Therefore, the regulation of BCAA metabolism, in which α-ketoisocaproate is a key player, has direct implications for cellular energy production and the availability of TCA cycle intermediates. elifesciences.org

Participation in Diverse Biosynthetic Pathways

Beyond its central role in leucine and BCAA metabolism, the metabolic fate of α-ketoisocaproate can extend to other biosynthetic pathways. In the liver, the acetyl-CoA generated from α-ketoisocaproate can be a substrate for the synthesis of cholesterol and other lipids. wikipedia.org Additionally, the transamination reaction that produces α-ketoisocaproate also generates glutamate, an important amino acid involved in neurotransmission and the synthesis of other non-essential amino acids. youtube.com Furthermore, under certain metabolic conditions, α-ketoisocaproate can be converted to β-hydroxy-β-methylbutyrate (HMB), a metabolite that has been studied for its potential roles in muscle protein metabolism. caldic.com

Role in Volatile Ester Biogenesis

The involvement of 4-methyl-2-oxopentanoate in the biogenesis of volatile esters is primarily observed in microorganisms like Saccharomyces cerevisiae and is linked to the catabolism of leucine. nih.gov The process, known as the Ehrlich pathway, involves the transamination of leucine to 4-methyl-2-oxopentanoate. This α-keto acid is then decarboxylated to form 3-methylbutanal, which is subsequently reduced to the fusel alcohol 3-methyl-1-butanol. nih.gov

This alcohol is a direct precursor to volatile esters. Through an esterification reaction, typically involving acetyl-CoA, 3-methyl-1-butanol is converted into 3-methylbutyl acetate (B1210297) (also known as isoamyl acetate). nih.gov This ester is a well-known flavor and aroma compound, contributing a characteristic banana or pear scent in fermented beverages. Therefore, the availability of 4-methyl-2-oxopentanoate as an intermediate directly influences the production rate of these significant volatile compounds. nih.gov

Involvement in Specialized Secondary Metabolite Synthesis (e.g., Pogostone)

4-methyl-2-oxopentanoate serves as a crucial precursor in the biosynthesis of certain specialized secondary metabolites in plants. A notable example is its role in the formation of pogostone (B610156), the primary active component in patchouli oil, which is derived from the plant Pogostemon cablin.

The biosynthetic pathway of pogostone utilizes 4-methylvaleric acid for its side chain. Research has demonstrated that this 4-methylvaleric acid is produced from 4-methyl-2-oxovalerate (4-methyl-2-oxopentanoate) through a one-carbon elongation pathway known as the α-keto acid elongation (αKAE) route. In this pathway, 4-methyl-2-oxovalerate undergoes a condensation reaction with acetyl-CoA, catalyzed by the enzyme 2-isobutylmalate synthase (IBMS), to form 2-isobutylmalate. Subsequent enzymatic steps of isomerization and oxidative decarboxylation yield the elongated precursor necessary for pogostone synthesis.

Intermediary in Isoprenoid Precursor Formation

Isoprenoids, a vast class of natural products, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net In eukaryotes, the cytosolic mevalonate (B85504) (MVA) pathway is a primary source of these precursors, and it begins with acetyl-CoA. researchgate.net

The catabolism of leucine, which proceeds through 4-methyl-2-oxopentanoate, is a significant source of acetyl-CoA. mdpi.com Following its formation from leucine, 4-methyl-2-oxopentanoate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction yields isovaleryl-CoA, which is further metabolized to produce acetyl-CoA. youtube.com This acetyl-CoA can then enter the MVA pathway, thereby directly contributing to the pool of precursors for the synthesis of a wide array of isoprenoids, including cholesterol and other sterols. This positions 4-methyl-2-oxopentanoate as a key intermediary linking branched-chain amino acid metabolism with the extensive network of isoprenoid biosynthesis.

Cellular and Organ-Specific Metabolic Dynamics

The metabolic effects of 4-methyl-2-oxopentanoate are particularly pronounced in tissues with high metabolic activity and specific roles in nutrient sensing, such as the pancreatic islets.

Effects on Pancreatic Islet Metabolism and Secretory Pathways

In pancreatic islets, 4-methyl-2-oxopentanoate is a potent secretagogue, stimulating the release of insulin (B600854). Its effects are concentration-dependent, with a threshold for insulin secretion observed around 4 mM and a maximal response at approximately 25 mM. The mechanism is tightly linked to its metabolism within the islet cells. nih.gov

Upon uptake, 4-methyl-2-oxopentanoate is metabolized, leading to an increase in the ATP/ADP ratio, which is a critical trigger for insulin secretion. This change in the cellular energy state leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the beta-cell membrane, and subsequent influx of calcium ions, which ultimately triggers the exocytosis of insulin-containing granules. nih.gov The compound's ability to stimulate insulin release is correlated with its rates of utilization and oxidation within the islets. nih.gov

Influence on Cellular Respiration and Ketone Body Production

4-methyl-2-oxopentanoate significantly stimulates cellular respiration in pancreatic islets. nih.gov Its catabolism is coupled to mitochondrial oxidative phosphorylation, as evidenced by the stoichiometric relationship between its oxidation to CO2 and oxygen consumption. nih.gov This stimulation of respiration is a key factor in its ability to alter the cellular energy state.

Furthermore, the metabolism of 4-methyl-2-oxopentanoate in islets leads to the production of ketone bodies, specifically acetoacetate. nih.govnih.gov Studies using isotopically labeled substrates have shown that the carbon skeleton of 4-methyl-2-oxopentanoate is directly incorporated to form acetoacetate. nih.gov This production of ketone bodies is another facet of its role as an energy-providing substrate in metabolically active tissues.

| Parameter | Threshold Concentration | Maximal Response Concentration |

| Pancreatic Islet Insulin Secretion | 4 mM | 25 mM |

| Islet Respiration | - | 25 mM |

| Acetoacetate Production | - | 25 mM |

This table summarizes the concentration-dependent effects of 4-methyl-2-oxopentanoate on key metabolic functions in pancreatic islets, based on available research findings. nih.gov

Modulation of Adenosine Phosphate (B84403) Ratios and Cellular Energy Charge

In pancreatic islets, the metabolism of 4-methyl-2-oxopentanoate leads to a hyperbolic increase in the ATP content and the [ATP]/[ADP] ratio. nih.gov Consequently, the adenylate energy charge is also elevated. nih.gov This shift towards a higher energy state is a fundamental signal for anabolic processes and is central to its function as an insulin secretagogue. The elevation of these energy-rich compounds provides the necessary fuel for the energy-demanding process of insulin synthesis and secretion. nih.govthegoodscentscompany.com

| Cellular Metric | Effect of 4-methyl-2-oxopentanoate |

| ATP Content | Increased |

| [ATP]/[ADP] Ratio | Increased |

| Adenylate Energy Charge | Increased |

| [NADH]/[NAD+] Ratio | Increased |

| [NADPH]/[NADP+] Ratio | Tightly correlated with metabolic flux and insulin release |

This table illustrates the impact of 4-methyl-2-oxopentanoate on key indicators of cellular energy status within pancreatic islets. nih.gov

Alterations in Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate Redox State

The nicotinamide adenine dinucleotide phosphate (NADPH) redox state, defined by the ratio of its reduced form (NADPH) to its oxidized form (NADP+), is a critical determinant of a cell's capacity for reductive biosynthesis and antioxidant defense. While direct enzymatic interactions between α-ketoisocaproate (KIC) and the primary NADPH-producing pathways have not been extensively documented, compelling evidence from metabolic studies indicates that elevated levels of KIC can indirectly but significantly alter the cellular NADPH redox balance. This alteration is primarily a consequence of increased oxidative stress induced by high concentrations of branched-chain amino acids and their corresponding keto acids.

Research has demonstrated that elevated levels of BCAAs can stimulate the production of reactive oxygen species (ROS) through the activation of NADPH oxidases in endothelial cells. nih.govnih.govresearchgate.net This enzymatic activity consumes NADPH as a substrate to generate superoxide (B77818), thereby directly decreasing the NADPH/NADP+ ratio and shifting the redox state towards a more oxidized condition. The increased generation of ROS creates a state of oxidative stress, which necessitates a robust antioxidant response.

The cellular antioxidant defense system relies heavily on NADPH to regenerate key antioxidant molecules. For instance, glutathione (B108866) reductase utilizes NADPH to convert oxidized glutathione (GSSG) back to its reduced form (GSH), which is then used by glutathione peroxidase to neutralize harmful ROS. Consequently, an increased demand for NADPH to counter the KIC-induced oxidative stress would further impact the NADPH/NADP+ pool.

While KIC's primary metabolic pathway involves its conversion to acetyl-CoA and acetoacetate within the mitochondria, conditions that lead to its accumulation, such as in the genetic disorder Maple Syrup Urine Disease (MSUD), are characterized by significant oxidative stress. nih.gov Studies in cellular and animal models of MSUD have shown that the accumulation of KIC and other branched-chain keto acids leads to increased production of reactive species and a compromised mitochondrial function, which can further exacerbate oxidative stress. nih.govresearchgate.net This state of heightened oxidative demand intrinsically places a burden on the cellular NADPH supply.

The principal pathway for replenishing cytosolic NADPH is the pentose (B10789219) phosphate pathway (PPP), with glucose-6-phosphate dehydrogenase (G6PD) serving as the rate-limiting enzyme. Although no direct modulatory effect of KIC on G6PD has been reported, the increased consumption of NADPH due to KIC-induced oxidative stress would theoretically necessitate an upregulation of the PPP to maintain redox homeostasis.

The following table summarizes research findings on the impact of branched-chain amino acids and their keto acid metabolites on factors related to oxidative stress, which indirectly reflects the increased demand on the NADPH redox state.

| Model System | Metabolite(s) | Observed Effect | Implication for NADPH Redox State | Reference |

| Human Endothelial Cells | Branched-Chain Amino Acids (BCAAs) | Increased ROS production via NADPH oxidase and mitochondria. | Increased consumption of NADPH, shifting the redox state to more oxidized. | nih.govnih.gov |

| Isolated Mouse Hearts | Branched-Chain α-Keto Acids (BCKAs) | Inhibition of mitochondrial Complex I and induction of superoxide production. | Increased oxidative stress necessitates higher NADPH-dependent antioxidant activity. | escholarship.org |

| Rat Hippocampus / HT-22 Cells | α-Ketoisocaproic Acid (KIC) | Increased formation of reactive species and reduced mitochondrial complex activities. | Heightened oxidative stress places a demand on NADPH for antioxidant defense. | nih.gov |

A Detailed Examination of this compound: Enzymatic Interactions and Reaction Kinetics

This compound, the calcium salt of α-ketoisocaproic acid (KIC), is a pivotal intermediate in the metabolism of the branched-chain amino acid (BCAA) L-leucine. nih.gov Its chemical structure and position within key metabolic pathways make it a significant substrate and modulator for several critical enzymes. This article explores the enzymatic interactions and reaction kinetics of this compound, focusing on its role in transamination, oxidative decarboxylation, and other metabolic transformations.

Foundational Role in Core Metabolic Processes

The anion of Calcium 4-methyl-2-oxopentanoate (B1228126), α-KIC, is a key intermediate in the catabolism of leucine (B10760876). wikipedia.org After its formation from leucine, α-KIC can follow several metabolic routes. The primary pathway involves its irreversible conversion to isovaleryl-CoA by the BCKD complex. rupahealth.com Isovaleryl-CoA can then be further metabolized to produce acetyl-CoA, which can enter the Krebs cycle for energy production or be used for the synthesis of cholesterol and other molecules. wikipedia.orgrupahealth.com

The metabolism of α-KIC is not limited to a single pathway. In the liver, it can be converted into various other compounds depending on the enzymatic environment. wikipedia.org Studies in dogs have shown that after oral administration, a significant portion of α-KIC is absorbed and can be transaminated back to leucine in the gut and kidneys. nih.gov The liver also takes up a substantial amount, converting it to leucine and ketone bodies. nih.gov

Research has also highlighted the role of α-KIC and other BCAA metabolites in cellular signaling and metabolic regulation. For instance, α-KIC has been shown to stimulate mTORC1 signaling, a key pathway in protein synthesis. nih.govmedchemexpress.com However, elevated levels of BCAAs and their metabolites, including α-KIC, have been linked to insulin (B600854) resistance. nih.govmedchemexpress.com Studies in skeletal muscle cells have indicated that α-KIC can suppress insulin-stimulated glucose transport. nih.gov

Overview of Academic Research Trajectories

The scientific investigation of Calcium 4-methyl-2-oxopentanoate (B1228126) and its active form, α-KIC, has evolved over several decades. Early research, dating back to the mid-20th century, focused on its fundamental role in the breakdown of leucine (B10760876). This led to its investigation for potential therapeutic applications, particularly in conditions where protein metabolism is altered. drugbank.comnih.gov

More recent research has delved deeper into the molecular mechanisms through which α-KIC and other BCAA metabolites exert their effects. This includes studies on their impact on key signaling pathways like mTOR and their role in metabolic disorders such as insulin (B600854) resistance and obesity. frontiersin.orgnih.govmedchemexpress.com The link between elevated BCAA levels and these conditions has spurred further investigation into the specific contributions of metabolites like α-KIC. frontiersin.org

A Comprehensive Examination of Calcium 4-methyl-2-oxopentanoate: Synthesis and Characterization

This compound, also known as calcium α-ketoisocaproate, is the calcium salt of α-ketoisocaproic acid, the keto-analog of the essential branched-chain amino acid, leucine. cymitquimica.comontosight.aiwikipedia.org This compound holds significance in biochemical research, particularly in studies related to amino acid metabolism. wikipedia.orgontosight.ai Its synthesis and characterization are crucial for ensuring the purity and structural integrity required for research applications. This article provides a focused overview of the synthetic methodologies and analytical techniques employed in the preparation and verification of research-grade this compound.

Enzymatic Interactions and Reaction Kinetics

Allosteric and Post-Translational Regulation of Enzymes

The catabolism of 4-methyl-2-oxopentanoate in mammals is tightly regulated, primarily at the level of the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgyoutube.com This regulation occurs through complex allosteric interactions and covalent modifications in the form of phosphorylation and dephosphorylation cascades.

The activity of the BCKDH complex is controlled by its dedicated kinase, BCKD kinase (BDK), which phosphorylates and inactivates the complex. daneshyari.comnih.gov A novel regulatory mechanism involves the interplay of calcium ions (Ca²⁺) and the BDK inhibitor, thiamine (B1217682) pyrophosphate (TPP), which is also a required coenzyme for the BCKDH complex's E1 component. daneshyari.comnih.gov

Research has demonstrated that free Ca²⁺, within the physiological range found in mitochondria, significantly enhances the sensitivity of BDK to inhibition by TPP. daneshyari.comnih.gov This suggests that in environments with elevated mitochondrial Ca²⁺, such as in skeletal muscle during exercise, BDK activity is more strongly inhibited by TPP. nih.gov This inhibition leads to a less phosphorylated, more active BCKDH complex, thereby stimulating the oxidation of branched-chain amino acids. nih.gov

The central mechanism for the short-term regulation of the BCKDH complex is a reversible phosphorylation-dephosphorylation cycle. nih.govfrontiersin.org This covalent modification system allows for rapid adjustments in branched-chain amino acid catabolism in response to cellular needs.

The key players in this regulatory cascade are:

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex : The enzyme complex that catalyzes the rate-limiting, irreversible step in the catabolism of branched-chain α-keto acids, including 4-methyl-2-oxopentanoate. wikipedia.org

BCKD Kinase (BDK) : A dedicated kinase that phosphorylates and inactivates the BCKDH complex. frontiersin.orgnih.gov BDK phosphorylates the E1α subunit of the complex at two specific serine residues, Ser293 and Ser303. nih.govresearchgate.net Phosphorylation at Ser293 is directly responsible for the inactivation of the enzyme. nih.govnih.gov

Protein Phosphatase 2Cm (PP2Cm) : A mitochondrial phosphatase that dephosphorylates the E1α subunit of the BCKDH complex, thereby reactivating it. researchgate.netnih.govutah.edu PP2Cm specifically targets the pSer293 residue. nih.govutah.edu

A crucial aspect of this system is the allosteric regulation of BDK. The product of leucine transamination, 4-methyl-2-oxopentanoate (α-ketoisocaproate), is a potent allosteric inhibitor of BDK. frontiersin.orgfrontiersin.org This creates a feedback loop: when levels of α-ketoisocaproate are high, it inhibits BDK, which in turn prevents the inactivation of the BCKDH complex, leading to increased catabolism of the keto acid. frontiersin.orgfrontiersin.org Conversely, when α-ketoisocaproate levels are low, BDK is more active, leading to the phosphorylation and inactivation of the BCKDH complex to conserve branched-chain amino acids. frontiersin.org

Advanced Research Models and Methodologies in Biological Systems

In Vitro Cellular and Organotypic Systems

In vitro models, including cultured cell lines and isolated organ systems, provide controlled environments to dissect the specific molecular actions of Calcium 4-methyl-2-oxopentanoate (B1228126).

Investigation in Cultured Mammalian Cell Lines (e.g., hepatocytes, myocytes, preadipocytes)

The effects of α-ketoisocaproate (KIC), the active component of Calcium 4-methyl-2-oxopentanoate, have been characterized in several key metabolic cell types.

Hepatocytes: Studies using isolated rat liver cells have demonstrated that α-ketoisocaproate is rapidly metabolized to produce ketone bodies, with acetoacetate (B1235776) being the primary end product. nih.gov The maximum rate of ketogenesis was observed at a 2 mM concentration of KIC. nih.gov This metabolic process in liver cells can be influenced by other substrates; for example, fatty acids, pyruvate, and other branched-chain α-ketoacids inhibit KIC metabolism. nih.gov

Myocytes: Research in cultured muscle cells has revealed KIC's role in differentiation and glucose metabolism. In C2C12 myotubes, a mouse myocyte cell line, KIC promotes skeletal muscle differentiation by upregulating the expression of key myogenic factors, MyoD and myogenin. nih.gov It has also been shown to alleviate muscle atrophy induced by oxidative stress through the inhibition of p38 MAPK and ERK1/2 signaling pathways. nih.gov Conversely, in L6 myotubes, KIC was found to suppress insulin-stimulated glucose transport in a manner dependent on the mTORC1 signaling pathway and its re-transamination back to leucine (B10760876). nih.gov

Preadipocytes: In the 3T3-L1 murine preadipocyte cell line, KIC treatment has been shown to enhance the accumulation of lipids. This effect is linked to the increased expression of lipogenic proteins, including cleaved sterol-regulatory element-binding protein 1 (SREBP1) and stearoyl-CoA desaturase-1 (SCD1). nih.gov

| Cell Line | Cell Type | Observed Effect | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| Isolated Rat Liver Cells | Hepatocyte | Metabolized to ketone bodies | Acetoacetate is the major end product; metabolism inhibited by fatty acids and pyruvate. | nih.gov |

| C2C12 | Myocyte | Promotes differentiation; alleviates atrophy | Upregulates MyoD and myogenin; inhibits p38 MAPK and ERK1/2. | nih.gov |

| L6 | Myocyte | Suppresses insulin-stimulated glucose transport | Effect is dependent on mTORC1 signaling and conversion to leucine. | nih.gov |

| 3T3-L1 | Preadipocyte | Enhances lipid accumulation | Increases expression of lipogenic proteins SREBP1 and SCD1. | nih.gov |

Studies in Isolated Organ Systems (e.g., mouse pancreatic islets)

Isolated pancreatic islets from mice and rats have been instrumental in understanding the secretagogue properties of KIC. Upon uptake, which is dependent on concentration and pH, KIC stimulates islet-cell respiration, the formation of ketone bodies, and biosynthetic activity. nih.govnih.gov Its catabolism within the islet is coupled to mitochondrial oxidative phosphorylation. nih.govnih.gov Studies show KIC is converted into carbon dioxide, water, acetoacetate, and L-leucine within the islets. nih.gov This metabolic activity provides signals for insulin (B600854) release. wustl.edu For instance, KIC-induced ATP production in isolated mitochondria from pancreatic β-cells requires the presence of glutamate (B1630785) or glutamine for transamination. wustl.edu

Mechanistic Exploration of Cellular Processes (e.g., endoplasmic reticulum stress, lipid accumulation, adipogenesis)

Endoplasmic Reticulum (ER) Stress: In 3T3-L1 preadipocytes, KIC has been demonstrated to increase ER stress. nih.gov This is evidenced by the elevated phosphorylation of eukaryotic initiation factor 2 (eIF2) and increased levels of the protein CHOP, which are established markers of the unfolded protein response (UPR), a key component of the ER stress response. nih.govnih.gov The study suggests KIC induces ER stress by impairing autophagy through the mTOR signaling pathway. nih.gov

Lipid Accumulation and Adipogenesis: KIC actively promotes lipid accumulation in preadipocytes, a fundamental step in adipogenesis. nih.gov Treatment of 3T3-L1 cells with KIC leads to enhanced lipid droplet formation and increased expression of critical lipogenic proteins SREBP1 and SCD1. nih.gov This indicates that KIC can drive the differentiation of preadipocytes toward a mature adipocyte phenotype by activating key pathways of fat synthesis.

Analysis of Intracellular Calcium Oscillations and Membrane Potential

A key mechanism by which KIC stimulates insulin secretion involves its influence on the electrophysiological properties of pancreatic β-cells. In isolated mouse pancreatic islets, stimulatory concentrations of KIC (ranging from 2.5 to 10 mmol/l) cause slow, synchronized oscillations of intracellular calcium concentration ([Ca2+]i). nih.gov These calcium oscillations, which are dependent on the presence of extracellular calcium, are paralleled by cyclic variations in the cell's membrane potential and result in pulsatile insulin secretion. nih.gov This suggests that the electrical activity of the β-cell is fundamental to the generation of these slow [Ca2+]i oscillations induced by KIC. nih.gov

Mechanistic Studies in Non-Human Animal Models

Studies in rodent models have been crucial for characterizing the systemic metabolic effects and organ-specific impacts of α-ketoisocaproate.

Characterization of Metabolic Perturbations in Rodent Models (e.g., specific organ toxicity)

The administration of KIC in rodent models has revealed significant metabolic perturbations, particularly concerning the central nervous system. In the context of Maple Syrup Urine Disease (MSUD), where KIC accumulates, it is considered a primary neurotoxic metabolite. nih.govnih.gov

Organ-Specific Metabolism and Toxicity: Intracerebroventricular injection of KIC in 30-day-old rats leads to impaired mitochondrial function in the hippocampus, characterized by reduced activity of mitochondrial respiratory chain enzymes and increased production of reactive species. nih.gov In vitro studies using the HT-22 hippocampal neuron cell line confirm that KIC reduces metabolic viability and increases reactive species production, pointing to hippocampal mitochondrial impairment as a key factor in its neurotoxicity. nih.gov Further research in postnatal rat cortical slices has shown that KIC alters the phosphorylation of intermediate filament proteins, an effect mediated by ionotropic glutamate receptors, which may be associated with the neuropathology of MSUD. nih.gov

Metabolic Utilization: In a rat model of chronic uremia (induced by 11/12 nephrectomy), the efficiency of orally administered KIC utilization for protein synthesis was significantly increased in the whole body and in most organs, including the brain, heart, muscle, and kidney remnant, compared to healthy controls. However, in a rat model of severe liver disease, the liver's utilization of KIC for protein synthesis was either unaffected or slightly reduced. nih.gov This highlights how the pathological state of specific organs can alter the metabolic fate of KIC.

| Rodent Model | Organ/System Studied | Key Findings | Reference |

|---|---|---|---|

| 30-day-old Wistar Rats | Hippocampus (Brain) | KIC injection reduced mitochondrial respiratory chain activity and increased reactive species. Considered a key neurotoxic metabolite. | nih.gov |

| Postnatal Wistar Rats | Cerebral Cortex (Brain) | Altered the phosphorylation of intermediate filament proteins via glutamate receptors, suggesting a link to MSUD neuropathology. | nih.gov |

| Rats with Chronic Uremia | Whole Body, Various Organs | Increased the efficiency of KIC utilization for protein synthesis in the whole body, brain, heart, muscle, and kidney. | |

| Rats with Induced Liver Disease | Liver | Utilization of KIC for protein synthesis in the liver was unaffected or slightly reduced. | nih.gov |

Insights into Organ-Level Biochemical Responses

This compound, the calcium salt of α-ketoisocaproate (KIC), elicits distinct biochemical responses at the organ level, primarily influencing protein and amino acid metabolism in skeletal muscle and the liver. In skeletal muscle, KIC has been observed to decrease protein degradation and enhance protein synthesis. This effect is partly attributed to its role as a nitrogen-free precursor to leucine, which can then be transaminated to form leucine, a potent stimulator of the mTOR signaling pathway that governs protein synthesis.

Research has demonstrated that KIC can reduce the oxidation of other amino acids, thereby conserving them for protein synthesis. In studies involving isolated muscle preparations, the presence of KIC has been shown to lower the release of other amino acids, indicating a net anabolic or anti-catabolic effect.

In the liver, this compound participates in the regulation of nitrogen metabolism. Under conditions where ammonia (B1221849) levels may be elevated, the liver can utilize KIC as a substrate for transamination, converting it to leucine while consuming ammonia. This process contributes to the detoxification of ammonia by incorporating it into a non-toxic amino acid. Furthermore, the metabolism of KIC in the liver can influence gluconeogenesis and ketogenesis, depending on the metabolic state of the organism.

The following table summarizes some of the key organ-level biochemical responses to this compound:

| Organ | Biochemical Response | Key Mechanisms |

| Skeletal Muscle | - Decreased protein catabolism- Increased protein synthesis | - Provision of a nitrogen-free carbon skeleton for leucine synthesis- Stimulation of the mTOR pathway by leucine- Reduced oxidation of other amino acids |

| Liver | - Ammonia detoxification- Regulation of nitrogen balance | - Transamination of KIC to leucine, consuming ammonia- Participation in gluconeogenic and ketogenic pathways |

Systems Biology and Computational Approaches

The intricate metabolic roles of this compound are being further unraveled through the application of systems biology and computational modeling. These approaches allow for a holistic understanding of how this compound integrates into and influences complex metabolic networks.

Genome-Scale Metabolic Modeling for Pathway Elucidation

Genome-scale metabolic models (GEMs) have become instrumental in elucidating the metabolic pathways influenced by this compound. While specific GEMs solely for this compound are not prevalent, its metabolic precursor, α-ketoisocaproate (KIC), is a key metabolite in comprehensive human metabolic reconstructions like Recon3D. Within these models, KIC is situated at the crossroads of branched-chain amino acid (BCAA) metabolism.

By simulating the metabolic flux through the network under various conditions, researchers can predict how the introduction of KIC might alter interconnected pathways. For instance, simulations can model the conversion of KIC to leucine via branched-chain amino acid aminotransferase (BCAT) and the subsequent impact on protein synthesis, or its further degradation through the branched-chain α-keto acid dehydrogenase (BCKDH) complex. These models can also predict the downstream effects on pathways such as the Krebs cycle and gluconeogenesis, providing a systems-level view of its metabolic fate.

Bioinformatics-Driven Reconstruction of Amino Acid Metabolic Networks

Bioinformatics approaches have been pivotal in reconstructing the intricate metabolic networks of amino acids, including the pathways involving this compound. By integrating genomic, transcriptomic, and proteomic data, bioinformatic tools can map the enzymes and transporters involved in the metabolism of its active component, α-ketoisocaproate (KIC).

The table below outlines the key enzymes in the metabolic network of α-ketoisocaproate, often identified through bioinformatics-driven reconstructions:

| Enzyme | Function | Primary Location |

| Branched-chain amino acid aminotransferase (BCAT) | Reversible transamination of leucine to α-ketoisocaproate | Skeletal muscle, brain |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Irreversible oxidative decarboxylation of α-ketoisocaproate | Liver, kidney |

Theoretical Considerations of Molecular Interactions

The molecular interactions of this compound and its dissociated form, α-ketoisocaproate (KIC), are fundamental to its biological activity. Theoretical models and computational chemistry have provided insights into these interactions at the atomic level. The carboxylate and keto groups of KIC are key features that govern its ability to interact with the active sites of enzymes like BCAT and BCKDH.

Molecular docking simulations have been used to model the binding of KIC to the active site of these enzymes. These models suggest that the carboxylate group forms crucial ionic bonds and hydrogen bonds with conserved amino acid residues, anchoring the molecule in the correct orientation for catalysis. The 4-methylpentyl side chain fits into a hydrophobic pocket within the active site, contributing to the specificity of the enzyme for KIC over the keto acids of other BCAAs.

Theoretical calculations of electron distribution and molecular orbital energies can further explain the reactivity of the α-keto acid group, which is central to its transamination and decarboxylation reactions. These computational studies provide a theoretical framework for understanding the structure-function relationships that dictate the metabolic fate of this compound.

Future Research Directions and Emerging Perspectives

Discovery of Uncharacterized Metabolic Intermediates and Pathways

While the primary catabolic pathway of leucine (B10760876) via KIC is well-established, there is growing interest in identifying previously uncharacterized metabolic intermediates and alternative pathways. wikipedia.orgnih.gov The reversible transamination of leucine to KIC, catalyzed by branched-chain aminotransferases (BCATs), is a key initial step. wikipedia.orgyoutube.com Subsequently, the irreversible oxidative decarboxylation of KIC by the branched-chain α-keto acid dehydrogenase (BCKDH) complex commits it to further breakdown. wikipedia.org

However, the metabolic fate of KIC is not solely linear. It can be converted to a variety of other molecules depending on the cellular context and enzymatic machinery present. wikipedia.org For instance, in the liver, KIC can be a precursor for cholesterol and acetyl-CoA synthesis. wikipedia.org Future research will likely focus on identifying novel metabolites derived from KIC under different physiological and pathological conditions. This exploration could uncover new regulatory nodes and crosstalk between BCAA metabolism and other central metabolic pathways, such as fatty acid and glucose metabolism. nih.govnih.gov The accumulation of KIC, as seen in metabolic disorders like Maple Syrup Urine Disease (MSUD), underscores the importance of understanding its complete metabolic network to develop effective therapeutic strategies. wikipedia.orgwikipedia.org

Advanced Enzymology and Structural Biology of Interacting Proteins

The enzymes that metabolize KIC, particularly the BCKDH complex, are central to BCAA homeostasis. wikipedia.orgnih.gov The BCKDH complex is a large, multi-subunit mitochondrial enzyme responsible for the rate-limiting step in the catabolism of not only KIC but also the α-keto acids derived from valine and isoleucine. wikipedia.orgresearchgate.net

Future research will benefit from advanced enzymology and structural biology techniques to further elucidate the structure, function, and regulation of the BCKDH complex and other interacting proteins like BCATs. monarchinitiative.orgyoutube.comnih.gov Understanding the precise molecular mechanisms of these enzymes, including their substrate specificity and allosteric regulation, is crucial. For example, the BCKDH complex is regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which control its activity through phosphorylation and dephosphorylation. nih.govyoutube.com Detailed structural information on these regulatory components and their interaction with the core complex will provide invaluable insights. This knowledge can pave the way for the design of specific modulators of BCKDH activity, which could have therapeutic potential in metabolic diseases. frontiersin.org

Table 1: Key Enzymes in Calcium 4-methyl-2-oxopentanoate (B1228126) Metabolism

| Enzyme | Abbreviation | Function | Cellular Location |

| Branched-Chain Aminotransferase | BCAT | Catalyzes the reversible transamination of leucine to α-ketoisocaproate. wikipedia.orgyoutube.com | Cytosol (BCAT1) and Mitochondria (BCAT2) frontiersin.org |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of α-ketoisocaproate. wikipedia.org | Mitochondria wikipedia.org |

| BCKDH Kinase | BCKDK | Inactivates the BCKDH complex via phosphorylation. nih.govyoutube.com | Mitochondria |

| BCKDH Phosphatase | PPM1K | Activates the BCKDH complex via dephosphorylation. youtube.com | Mitochondria |

Development of Novel Analytical Platforms for Enhanced Metabolic Profiling

Advancements in analytical techniques are paramount for a deeper understanding of the metabolic roles of Calcium 4-methyl-2-oxopentanoate. The development of more sensitive and specific analytical platforms will enable comprehensive metabolic profiling of KIC and its related metabolites in various biological samples.

Currently, methods like high-performance liquid chromatography (HPLC) coupled with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS) are employed for the analysis of α-keto acids. frontiersin.orgrsc.orgresearchgate.net Future efforts will likely focus on improving these methods to achieve lower detection limits, higher throughput, and the ability to simultaneously measure a wider range of metabolites. rsc.org This will be particularly important for studying subtle changes in KIC metabolism in response to different stimuli or in the early stages of disease. Such detailed metabolic snapshots are crucial for identifying biomarkers and understanding the complex metabolic dysregulation that occurs in various pathological states. nih.gov

Integration of Multi-Omics Data for Comprehensive Systems Understanding

To gain a holistic view of the role of this compound, it is essential to integrate data from multiple "omics" platforms. This systems biology approach combines metabolomics with transcriptomics, proteomics, and genomics to build comprehensive models of cellular and organismal metabolism. nih.govmedrxiv.org

By correlating the levels of KIC and other metabolites with gene expression and protein abundance, researchers can uncover regulatory networks that govern BCAA metabolism. nih.govnih.gov For example, integrating metabolomics and transcriptomics data can reveal how changes in the expression of metabolic enzymes influence the flux through specific pathways. nih.gov This approach has already been applied to study the link between BCAA metabolism and conditions like non-alcoholic fatty liver disease (NAFLD), where alterations in circulating KIC levels have been associated with disease severity. nih.govmedrxiv.org Future multi-omics studies will likely provide a more detailed and dynamic picture of how KIC metabolism is integrated with other cellular processes and how its dysregulation contributes to complex diseases. nih.gov

Exploration of this compound Derivatives in Biochemical Applications

The unique chemical structure of this compound and its derivatives makes them valuable tools for biochemical research and potential therapeutic agents. acs.orgrsc.org For instance, isotopically labeled versions of KIC are used in metabolic tracer studies to track the flux of leucine through various metabolic pathways in vivo. nih.govnih.gov

Furthermore, the synthesis of novel derivatives of KIC could lead to the development of compounds with specific biological activities. rsc.org Research has explored the potential of KIC derivatives to modulate muscle protein synthesis and reduce muscle damage. wikipedia.org While some studies have shown promise, further investigation is needed to elucidate their precise mechanisms of action. wikipedia.org The development of new synthetic methodologies will be crucial for creating a diverse library of KIC derivatives for screening in various biochemical and pharmacological assays. acs.org These efforts could lead to the discovery of new research tools and potentially new therapeutic leads for a range of conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Calcium 4-methyl-2-oxopentanoate, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves the neutralization of 4-methyl-2-oxopentanoic acid with calcium hydroxide or carbonate under controlled pH (5.5–6.5) to avoid byproduct formation. Key steps include refluxing in aqueous ethanol and recrystallization from hot water. Purity optimization requires monitoring reaction stoichiometry via pH titration and characterizing intermediates using FT-IR to confirm carboxylate coordination . Final purity (>98%) is validated by elemental analysis (C, H, Ca) and high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- Structural Confirmation : X-ray diffraction (XRD) for crystal structure determination and nuclear magnetic resonance (NMR; ¹H, ¹³C) to resolve methyl and oxo groups .

- Purity Assessment : Differential scanning calorimetry (DSC) to identify melting point deviations (>2°C suggests impurities) and inductively coupled plasma mass spectrometry (ICP-MS) for calcium quantification .

- Functional Group Analysis : Fourier-transform infrared spectroscopy (FT-IR) to detect carbonyl (C=O, ~1700 cm⁻¹) and carboxylate (COO⁻, ~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying humidity conditions?

- Methodological Answer : Systematic stability studies should employ a factorial design (e.g., 3×3 matrix testing temperature: 25°C, 40°C, 60°C; humidity: 40%, 60%, 80% RH) to isolate degradation pathways . Use Karl Fischer titration for moisture content analysis and accelerated stability chambers with real-time gravimetric monitoring. Conflicting data often arise from inadequate control of hygroscopicity; pre-drying samples under vacuum (24h, 60°C) and using desiccants during storage can mitigate this .

Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Isotopic labeling (e.g., ¹³C at the methyl or oxo group) coupled with liquid chromatography-mass spectrometry (LC-MS) allows tracking of metabolite formation in vitro (hepatocyte assays) and in vivo (rodent models). Pathway mapping via KEGG or Reactome databases (see compound ID C00233) identifies potential enzymatic targets like branched-chain ketoacid dehydrogenase . Dose-response studies in knockout models (e.g., BCKDHA⁻/⁻ mice) can validate pathway specificity .

Q. How should researchers design experiments to investigate the compound’s role in modulating calcium signaling without confounding extracellular calcium interference?

- Methodological Answer : Use calcium-free buffers (e.g., EGTA-treated) in cell culture studies to isolate intracellular effects. Intracellular calcium flux is measured via Fura-2 AM fluorescence ratiometry (340/380 nm excitation). To distinguish direct chelation effects, compare this compound with non-calcium salts (e.g., sodium salt, CDS000200) under identical conditions . Control for osmotic stress by matching ion concentrations across treatment groups .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer : Fit dose-response curves using a four-parameter logistic model (Hill equation) to calculate IC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For heterogeneous datasets (e.g., conflicting IC₅₀ across cell lines), apply mixed-effects models to account for inter-experimental variability . Sensitivity analysis (Monte Carlo simulations) quantifies uncertainty in parameter estimates .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

- Methodological Answer : Conduct counter-screens against structurally related enzymes (e.g., pyruvate dehydrogenase for off-target effects) using activity-based protein profiling (ABPP). Competitive inhibition is confirmed via Lineweaver-Burk plots; a parallel line pattern indicates non-competitive mechanisms. Use CRISPR-interference (CRISPRi) to knockdown target enzymes and confirm phenotype rescue in inhibitor-treated cells .

Experimental Design Considerations

Q. What are best practices for ensuring reproducibility in kinetic studies of this compound’s degradation in aqueous solutions?

- Methodological Answer : Standardize buffer systems (e.g., phosphate vs. Tris) and ionic strength (I = 0.15 M) to minimize pH drift. Use stopped-flow spectrophotometry for real-time monitoring of degradation kinetics (λ = 250 nm for oxo group absorbance). Publish raw kinetic traces and fitting parameters (kobs, R²) in supplementary materials to enable cross-validation .

Theoretical and Mechanistic Frameworks

Q. How can density functional theory (DFT) models be applied to predict the coordination chemistry of this compound?

- Methodological Answer : Optimize molecular geometries using B3LYP/6-31G(d) basis sets in Gaussian 16. Calculate binding energies for calcium-carboxylate interactions and compare with experimental XRD data. Solvent effects (water) are incorporated via the polarizable continuum model (PCM). Validate predictions via Raman spectroscopy for metal-ligand vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.